molecular formula C18H20N4OS B11403361 N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

Cat. No.: B11403361
M. Wt: 340.4 g/mol
InChI Key: DLYQRWLWMDUTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole ring fused with a thiophene ring and a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include methylamine, 1,4-dibromobutane, and potassium carbonate, with the reactions often conducted in an aqueous medium at moderate temperatures around 90°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a benzodiazole ring with a thiophene ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits .

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C18H20N4OS/c1-21-15-7-6-13(19-18(23)16-5-4-10-24-16)11-14(15)20-17(21)12-22-8-2-3-9-22/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,19,23)

InChI Key

DLYQRWLWMDUTOY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N=C1CN4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.